molecular formula C7H2ClF3O4S B2805907 5-(Chlorosulfonyl)-2,3,4-trifluorobenzoic acid CAS No. 1242338-92-6

5-(Chlorosulfonyl)-2,3,4-trifluorobenzoic acid

Cat. No. B2805907
CAS RN: 1242338-92-6
M. Wt: 274.59
InChI Key: KYCIYMJZKNUQTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Chlorosulfonyl)-2,3,4-trifluorobenzoic acid (TFBClSO2) is a sulfur-containing organic acid that is used in various scientific research applications. It is an important reagent in the synthesis of organic compounds, and it has been used in a wide range of biochemical and physiological studies.

Scientific Research Applications

Synthesis of Trifluorobenzoic Acids

  • Continuous Flow Synthesis : A study by Deng et al. (2015) introduced a continuous microflow process for synthesizing 2,4,5-trifluorobenzoic acid, a compound closely related to 5-(Chlorosulfonyl)-2,3,4-trifluorobenzoic acid. This process is significant for pharmaceutical and material science applications, showcasing efficient gas–liquid reactions and high yields of the desired product with high purity. This approach emphasizes the importance of 5-(Chlorosulfonyl)-2,3,4-trifluorobenzoic acid in facilitating efficient synthesis methods Deng et al., Chemical Engineering Journal, 2015.

Intermediate for Pharmaceutical Synthesis

  • Quinolone-3-carboxylic Acid Derivatives : Yu et al. (2015) reported the synthesis of 5-Chloro-2, 3, 4-Trifluorobenzoic acid from commercially available precursors, illustrating its role as a key intermediate in the preparation of quinolone-3-carboxylic acid derivatives. This highlights the compound's utility in developing molecules with potential antibacterial properties Yu et al., Journal of Chemical Research, 2015.

Environmental Applications

  • Copper-Catalyzed Decarboxylation : Research by Fu et al. (2016) explored the decarboxylation of 2,4,5-trifluorobenzoic acid, producing 1,2,4-trifluorobenzene, an important raw material for synthesizing sitagliptin phosphate, a diabetes medication. The study used environmentally friendly copper catalysts, showing the compound's relevance in green chemistry applications Fu et al., Industrial & Engineering Chemistry Research, 2016.

Novel Synthetic Routes and Applications

  • Synthesis and Transformations : Lebed' et al. (2017) delved into synthesizing 5-(chlorosulfonyl)isoxazoles, demonstrating innovative reagent applications for constructing bioactive compounds. This research underscores the versatility of chlorosulfonyl compounds in creating novel molecules with potential therapeutic uses Lebed' et al., 2017.

  • Bifunctional Sulfonamide-Amide Derivatives : A study by Abbavaram & Reddyvari (2013) highlighted the synthesis of bifunctional sulfonamide-amide derivatives using a compound related to 5-(Chlorosulfonyl)-2,3,4-trifluorobenzoic acid. These derivatives exhibited significant antibacterial and antifungal activities, indicating the compound's importance in developing new antimicrobial agents Abbavaram & Reddyvari, Journal of The Korean Chemical Society, 2013.

Safety and Hazards

Chlorosulfonyl compounds are generally hazardous. They are corrosive and can cause severe skin burns and eye damage. They may also cause respiratory irritation . It is recommended to handle these compounds with appropriate personal protective equipment and in a well-ventilated area .

properties

IUPAC Name

5-chlorosulfonyl-2,3,4-trifluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF3O4S/c8-16(14,15)3-1-2(7(12)13)4(9)6(11)5(3)10/h1H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYCIYMJZKNUQTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1S(=O)(=O)Cl)F)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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